N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopenta[c]pyridazine, azetidine, methoxyphenyl, and pyrrolidine moieties, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyridazine core, followed by the introduction of the azetidine ring through cyclization reactions. The methoxyphenyl group is then attached via electrophilic aromatic substitution, and the final step involves the formation of the pyrrolidine-3-carboxamide moiety through amide coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions. Key reagents such as phosgene, amines, and acid chlorides are employed under controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27N5O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N5O3/c1-26(18-13-27(14-18)21-9-15-5-3-8-20(15)24-25-21)23(30)16-10-22(29)28(12-16)17-6-4-7-19(11-17)31-2/h4,6-7,9,11,16,18H,3,5,8,10,12-14H2,1-2H3 |
InChI Key |
IFQOVFGKOSMUJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.